Methyl7-hydroxy-1-benzofuran-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-1-benzofuran-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with a suitable acyl chloride under acidic conditions can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, microwave-assisted synthesis, and continuous flow chemistry are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-1-benzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuran-4-carboxylic acid, while reduction of the carboxylate group can produce benzofuran-4-methanol .
Scientific Research Applications
Methyl 7-hydroxy-1-benzofuran-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-1-benzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
7-hydroxybenzofuran: Lacks the carboxylate group.
4-carboxybenzofuran: Lacks the hydroxyl group.
Uniqueness
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 7-hydroxy-1-benzofuran-4-carboxylate (MHBFC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings.
Antimicrobial Activity
MHBFC exhibits notable antimicrobial properties. Research indicates that it possesses antibacterial activity against various pathogens. For instance, studies have shown that derivatives of benzofurans, including MHBFC, demonstrate effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of MHBFC
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
Escherichia coli | 0.3 mg/mL | 0.6 mg/mL |
Pseudomonas aeruginosa | 0.7 mg/mL | 1.5 mg/mL |
These results suggest that MHBFC could serve as a potential lead compound for developing new antibacterial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, MHBFC has shown promising anti-inflammatory activity. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro . The mechanism appears to involve the modulation of signaling pathways associated with inflammatory responses.
Anticancer Potential
Emerging evidence suggests that MHBFC may possess anticancer properties. A study conducted on various cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia), demonstrated that MHBFC reduced cell viability significantly at concentrations as low as 100 μM . The cytotoxicity assays revealed an IC50 value indicating effective inhibition of cancer cell proliferation.
Table 2: Cytotoxicity of MHBFC Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HeLa | 45 |
K562 | 30 |
MOLT-4 | 50 |
The results indicate that MHBFC may act through apoptosis induction or cell cycle arrest, although further mechanistic studies are necessary to elucidate these pathways.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of MHBFC:
- Antibacterial Study : A comparative study assessed the antibacterial efficacy of MHBFC against standard antibiotics, revealing superior activity against resistant strains .
- Inflammation Model : In vivo models demonstrated that administration of MHBFC led to a significant reduction in edema in rat paw models induced by carrageenan .
- Cancer Cell Line Evaluation : A comprehensive evaluation involving multiple cancer cell lines confirmed the compound's ability to induce cytotoxicity, with particular effectiveness noted in leukemia cells .
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-hydroxy-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5,11H,1H3 |
InChI Key |
NBRNJUFGCQBRDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=COC2=C(C=C1)O |
Origin of Product |
United States |
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